molecular formula C8H13F2N3 B10912448 N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)-2,2-difluoroethanamine

N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)-2,2-difluoroethanamine

Cat. No.: B10912448
M. Wt: 189.21 g/mol
InChI Key: WMAZSYSYZDKARD-UHFFFAOYSA-N
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Description

N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)-2,2-difluoroethanamine is a chemical compound characterized by the presence of a pyrazole ring substituted with dimethyl groups and a difluoroethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)-2,2-difluoroethanamine typically involves the reaction of 1,5-dimethyl-1H-pyrazole with a suitable difluoroethanamine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)-2,2-difluoroethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethanamine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)-2,2-difluoroethanoic acid, while reduction may produce N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)-2,2-difluoroethanol.

Scientific Research Applications

N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)-2,2-difluoroethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)-2,2-difluoroethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)-2,2-difluoroethanamine is unique due to the presence of both the pyrazole ring and the difluoroethanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H13F2N3

Molecular Weight

189.21 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,2-difluoroethanamine

InChI

InChI=1S/C8H13F2N3/c1-6-7(4-12-13(6)2)3-11-5-8(9)10/h4,8,11H,3,5H2,1-2H3

InChI Key

WMAZSYSYZDKARD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNCC(F)F

Origin of Product

United States

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